molecular formula C12H16N2 B13064450 N-Butyl-1H-indol-2-amine CAS No. 31722-55-1

N-Butyl-1H-indol-2-amine

Cat. No.: B13064450
CAS No.: 31722-55-1
M. Wt: 188.27 g/mol
InChI Key: WNDBDNFQXOOJHN-UHFFFAOYSA-N
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Description

N-Butyl-1H-indol-2-amine is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active compounds, making it an important target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-1H-indol-2-amine typically involves the reaction of indole with butylamine under specific conditions One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone, followed by cyclization to form the indole ring

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis or other catalytic processes that ensure high yield and purity. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-1H-indol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Butyl-1H-indol-2-one, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

N-Butyl-1H-indol-2-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-Butyl-1H-indol-2-amine involves its interaction with various molecular targets. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, influencing biological pathways. The butyl group may enhance the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-2-amine: Lacks the butyl group, making it less lipophilic.

    N-Methyl-1H-indol-2-amine: Contains a methyl group instead of a butyl group, affecting its chemical properties.

    1H-Indole-3-amine: Substitution at the 3-position alters its reactivity and biological activity.

Uniqueness

N-Butyl-1H-indol-2-amine is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially its biological activity. This structural feature distinguishes it from other indole derivatives and may contribute to its specific applications in research and industry.

Properties

CAS No.

31722-55-1

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

N-butyl-1H-indol-2-amine

InChI

InChI=1S/C12H16N2/c1-2-3-8-13-12-9-10-6-4-5-7-11(10)14-12/h4-7,9,13-14H,2-3,8H2,1H3

InChI Key

WNDBDNFQXOOJHN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=CC2=CC=CC=C2N1

Origin of Product

United States

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